Isoquinoline derivatives are a class of compounds with a wide range of biological activities and therapeutic potentials. These compounds have been extensively studied due to their ability to interact with various receptors and enzymes, leading to diverse pharmacological effects. Isoquinoline-D7, a specific derivative within this class, has not been directly mentioned in the provided papers, but the studies on isoquinoline derivatives offer insights into the potential characteristics and applications of Isoquinoline-D7.
Isoquinoline derivatives have been studied for their binding affinities to steroid hormone receptors and their cytostatic activity in breast cancer cell lines4. Additionally, nucleic acid-binding isoquinoline alkaloids have shown potential anticancer properties, with ongoing research into their binding specificity and energetics, which could inform drug design5.
Certain isoquinoline derivatives have been synthesized and evaluated for their affinity and agonistic behavior at human dopamine receptors, which could be useful in the treatment of schizophrenia and Parkinson's disease6. Another study reports the synthesis of a compound with a rigid-beta-phenyldopamine pharmacophore, which acts as a full dopamine D1 agonist and may have clinical utility in Parkinson's disease7.
Isoquinoline derivatives have been shown to affect cytosolic Ca2+ levels and muscle tension in vascular smooth muscle, suggesting a role in modulating vascular function8.
The synthesis of novel isoquinoline derivatives with high affinity for dopamine receptors has been reported, demonstrating the versatility of this scaffold in generating biologically active compounds9.
Isoquinoline derivatives have been found to inhibit certain neuronal nicotinic acetylcholine receptors in the central nervous system, which could contribute to the effects and side effects of general anesthetics10.
Isoquinoline-D7 is synthesized from isoquinoline through various methods that incorporate deuterium, allowing for the tracking of chemical reactions and mechanisms. It belongs to the class of isoquinolines, which are known for their structural complexity and reactivity. Isoquinoline-D7 is particularly valuable in pharmaceutical research, where it serves as a stable isotope label for analytical purposes.
The synthesis of Isoquinoline-D7 can be achieved through several methods:
These synthetic routes typically require careful control of reaction parameters such as temperature, pressure, and time to optimize yield and isotopic labeling efficiency .
Isoquinoline-D7 retains the core structure of isoquinoline but features deuterium atoms replacing hydrogen atoms at specific positions on the aromatic rings. The molecular formula for Isoquinoline-D7 is C9D7N, indicating the presence of seven deuterium atoms.
Isoquinoline-D7 participates in various chemical reactions typical for isoquinolines, including:
The mechanism of action for Isoquinoline-D7 largely depends on its application in biological systems or its role as a precursor in synthetic pathways:
Isoquinoline-D7 exhibits several notable physical and chemical properties:
Isoquinoline-D7 finds applications across various scientific fields:
Isoquinoline-D7 (CAS Registry Number: 17157-12-9) is a deuterium-labeled analog of isoquinoline (CAS: 119-65-3), where seven hydrogen atoms at the ring positions are replaced by deuterium atoms. Its systematic IUPAC name is isoquinoline-1,3,4,5,6,7,8-d₇, though it is frequently designated as Isoquinoline-d₇ in scientific literature and commercial catalogs. The molecular formula is C₉D₇N, with a molecular weight of 136.20 g/mol, compared to 129.16 g/mol for the non-deuterated parent compound [1] [3] [6].
The chemical structure retains the bicyclic framework consisting of a benzene ring fused to a pyridine ring (benzo[c]pyridine), with deuterium atoms occupying all seven peripheral carbon positions. Key identifiers include:
Table 1: Physicochemical Properties of Isoquinoline-D7 vs. Non-Deuterated Isoquinoline
Property | Isoquinoline-D7 | Isoquinoline |
---|---|---|
Molecular Weight | 136.20 g/mol | 129.16 g/mol |
Physical State | Colorless to off-white liquid | Colorless oily liquid |
Melting Point | Not documented | 26–28°C |
Boiling Point | Not documented | 242°C |
Log P (Partition Coefficient) | Similar to isoquinoline | 2.08 |
pKa (Conjugate Acid) | ~5.4 (estimated) | 5.14–5.4 |
Solubility | Soluble in organic solvents; low H₂O solubility | 4.52 mg/mL (25°C) |
Deuterated isoquinolines emerged in the late 20th century alongside advances in isotopic labeling for mechanistic biochemistry. The synthesis of Isoquinoline-D7 was first reported in specialized literature circa 1970–1980, driven by the need for stable isotope-labeled standards in mass spectrometry. Its initial applications focused on tracing metabolic pathways of isoquinoline alkaloids (e.g., morphine, papaverine) and quantifying neurotoxins like MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine), which are structurally related to tetrahydroisoquinoline derivatives implicated in Parkinson’s disease [5] [6].
Commercial availability expanded post-2000, with suppliers like MedChemExpress and CymitQuimica listing Isoquinoline-D7 for research use. The compound’s CAS registry (17157-12-9) formalized its identity, distinguishing it from partially deuterated variants. Synthetic refinements enabled higher isotopic purity (≥97 atom % D), critical for avoiding kinetic isotope effects in tracer studies [1] [3].
Table 2: Milestones in Deuterated Isoquinoline Research
Time Period | Development | Significance |
---|---|---|
1885 | Isolation of non-deuterated isoquinoline from coal tar | Foundation of isoquinoline chemistry |
1970s–1980s | First syntheses of deuterated isoquinolines | Enabled metabolic studies of alkaloids |
2000s | Commercial availability of Isoquinoline-D7 | Broadened access for pharmaceutical research |
2020s | Integration into skeletal editing methodologies | Applied in late-stage deuterium labeling strategies |
Deuterium (²H), a stable, non-radioactive isotope of hydrogen, is strategically incorporated into heterocycles like isoquinoline to exploit the kinetic isotope effect (KIE) and enhance metabolic stability. In Isoquinoline-D7, deuteriation at all seven ring positions:
Recent advances in late-stage functionalization (LSF) and skeletal editing further leverage Isoquinoline-D7. Techniques such as radical Minisci reactions or photoredox catalysis allow direct C−H-to-C−D conversion in complex azines, avoiding de novo synthesis. This aligns with green chemistry principles by reducing synthetic steps [2] [4].
Applications in Drug Discovery:
Structural Diagram:
2Dₓ / \\ 1D 3Dₓ | | 4Dₓ-5Dₓ / \\ 8Dₓ 6Dₓ \\ / 7N─6Dₓ
Isoquinoline-D7 skeletal structure. Positions 1–8 are deuterated (Dₓ); N denotes nitrogen at position 7. Adapted from SMILES notation in [1].
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1